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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819

This guide provides a comprehensive overview of the spectroscopic data available for 9H-
Carbazol-1-amine (CAS No: 18992-86-4), a key heterocyclic amine of interest to researchers
in drug development and materials science. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by
detailed experimental protocols and logical workflows.

Quantitative Spectroscopic Data

The empirical formula for 9H-Carbazol-1-amine is Ci2H10N2, with a molecular weight of 182.22
g/mol . The available spectroscopic data is summarized in the tables below.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

10.81 S - N-H (Carbazole)

8.03 d 8.0 Aromatic H

7.52 d 8.0 Aromatic H

7.37 t 8.0 Aromatic H (2H)

7.13 t 7.4 Aromatic H

6.94 t 7.6 Aromatic H

Solvent: DMSO-de,
Spectrometer
Frequency: 400 MHz

Table 2: *C NMR Spectroscopic Data

While the existence of 3C NMR data for 9H-Carbazol-1-amine is noted in databases such as
PubChem, specific chemical shift values are not readily available in the public domain at the
time of this guide's compilation.[1] Researchers are advised to acquire this data experimentally
or consult specialized proprietary databases.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Assignment

3468, 3379 N-H Stretching (Amine)

3054 Aromatic C-H Stretching

2924, 2854 Aliphatic C-H Stretching (trace)
1621, 1587 N-H Bending (Amine) / C=C Stretch
1494, 1455 Aromatic C=C Stretching

1327, 1265, 1215 C-N Stretching

1150, 1018 In-plane C-H Bending

888, 741 Out-of-plane C-H Bending

Medium: Chloroform (CHCIs)

Table 4: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge

. lon Species Method
Ratio)
183.0916 (found) [M+H]* ESI-TOF
183.0917 (calculated) [M+H]*

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data
presented. These are based on standard laboratory practices for the analysis of aromatic and
heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to elucidate the molecular
structure.

Methodology:
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e Sample Preparation:
o Ensure the 9H-Carbazol-1-amine sample is of high purity.

o Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDCI5).

o Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

e Instrument Parameters (for a 400 MHz spectrometer):
o For *H NMR:

= Spectrometer Frequency: 400 MHz.
» Pulse Sequence: Standard single-pulse sequence.
= Number of Scans: 8-64, depending on concentration.
» Relaxation Delay: 1-5 seconds.
= Acquisition Time: 2-4 seconds.
» Spectral Width: -2 to 12 ppm.

o For 13C NMR:

Spectrometer Frequency: 100 MHz.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.
» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Perform phase and baseline corrections on the resulting spectrum.
o Integrate the peaks in the *H NMR spectrum to determine proton ratios.

o Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the powdered sample directly on the ATR crystal.

o Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing it into a thin disk.

o For solution-based measurements, dissolve the sample in a suitable solvent (e.g.,
Chloroform) that has minimal interference in the regions of interest.

e Instrument Parameters:
o Run a background spectrum of the empty sample holder (or pure solvent).
o Acquire the sample spectrum over a range of 4000-400 cm™1,

o Set the resolution to 4 cm~! and accumulate 16-32 scans to improve the signal-to-noise
ratio.

» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional
groups.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Preparation and Introduction:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).

o Introduce the sample into the mass spectrometer via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

e Instrument Parameters (for ESI-TOF):

o lonization Mode: Electrospray lonization (ESI) in positive ion mode is suitable for amines
to generate [M+H]* ions.

o Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

o Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal
values for the analyte.

o Acquire data over a relevant m/z range (e.g., 50-500 amu).
» Data Processing:
o Analyze the resulting mass spectrum to identify the molecular ion peak.

o For high-resolution data, compare the measured exact mass to the calculated mass to
confirm the elemental composition.

o If fragmentation data is acquired (e.g., in MS/MS), analyze the fragment ions to gain
further structural information.

Visualization of Workflows
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The following diagrams illustrate the logical flow of spectroscopic analysis.

Sample Preparation Data Acquisition Data Processing & Analysis Final Output
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Caption: General workflow for the spectroscopic characterization of 9H-Carbazol-1-amine.
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Caption: Relationship between molecular properties and spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazol-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099819#spectroscopic-data-for-9h-carbazol-1-amine-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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